molecular formula C10H11N3O B1502134 2-(4-(Aminomethyl)oxazol-2-YL)aniline CAS No. 885274-18-0

2-(4-(Aminomethyl)oxazol-2-YL)aniline

Cat. No.: B1502134
CAS No.: 885274-18-0
M. Wt: 189.21 g/mol
InChI Key: YKSICXXILWTLDQ-UHFFFAOYSA-N
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Description

2-(4-(Aminomethyl)oxazol-2-yl)aniline (CAS 20934-81-0) is a synthetic organic compound with the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol . This molecule features a benzoxazole core, a structure known to be of significant interest in medicinal chemistry and drug discovery, linked to an aniline group . The presence of both aniline and aminomethyl functional groups on the oxazole ring makes this compound a versatile building block for the synthesis of more complex molecules . Oxazole and benzoxazole derivatives are frequently explored in pharmaceutical research for their diverse biological activities. Compounds with these structures can serve as key intermediates in the development of potential therapeutic agents . Furthermore, the structural motif is relevant in other fields of chemistry, including materials science, where it may contribute to the development of specialty chemicals and functional materials . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. For detailed handling and safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

2-[4-(aminomethyl)-1,3-oxazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSICXXILWTLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CO2)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695899
Record name 2-[4-(Aminomethyl)-1,3-oxazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-18-0
Record name 2-[4-(Aminomethyl)-1,3-oxazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation-Based Synthesis

A plausible route involves the condensation of an appropriate 2-aminophenyl precursor with an α-haloketone or α-hydroxyketone bearing a protected aminomethyl group, followed by cyclization to form the oxazole ring.

  • Step 1 : Synthesis of 2-aminophenyl intermediate with a suitable leaving group or protected aminomethyl substituent.

  • Step 2 : Condensation with α-haloketone under basic or acidic conditions to promote cyclization.

  • Step 3 : Deprotection (if necessary) and purification to yield this compound.

This method aligns with general oxazole synthesis protocols where condensation and cyclization are key steps.

Electrophilic Cyanation and Lewis Acid Catalysis

From related studies on 2-aminobenzoxazoles, a method employs the reaction of o-aminophenols with NCTS in the presence of BF3·Et2O as a Lewis acid catalyst:

  • Reagents : o-aminophenol (1 equiv), NCTS (1.5 equiv), BF3·Et2O (2 equiv).

  • Solvent : 1,4-dioxane.

  • Conditions : Reflux overnight (24–30 h), monitored by TLC.

  • Workup : Quenching with saturated NaHCO3, extraction with ethyl acetate, drying, and purification by column chromatography.

This reaction yields 2-aminobenzoxazoles efficiently and could be adapted to substrates bearing aminomethyl substituents to obtain the target compound or close analogues.

Smiles Rearrangement Approach

Another synthetic strategy involves the Smiles rearrangement, starting from benzoxazole-2-thiol derivatives activated with chloroacetyl chloride, followed by reaction with amines:

  • Step 1 : Activation of benzoxazole-2-thiol with chloroacetyl chloride.

  • Step 2 : Nucleophilic substitution with a primary amine such as aminomethyl aniline derivatives.

  • Conditions : Reflux in toluene with triethylamine as base.

  • Workup : Extraction and purification by chromatography.

This method affords N-substituted aminobenzoxazoles in good yields and can be tailored to introduce the aminomethyl group at the 4-position of the oxazole ring.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield Range Notes
Condensation & Cyclization 2-aminophenyl derivative + α-haloketone Acidic/basic, reflux Moderate to High Multi-step, requires protection steps
Electrophilic Cyanation o-aminophenol + NCTS + BF3·Et2O Reflux in 1,4-dioxane, 24–30 h Good to Excellent Nonhazardous cyanation agent, Lewis acid
Smiles Rearrangement Benzoxazole-2-thiol + chloroacetyl chloride + amine Reflux in toluene, triethylamine base Good to Excellent Versatile for N-substituted analogues

Research Findings and Optimization Considerations

  • The electrophilic cyanation method using NCTS and Lewis acid catalysis is advantageous due to the use of nonhazardous reagents and good yields, making it a promising route for scale-up.

  • Smiles rearrangement offers flexibility in introducing various N-substituents, which could be exploited to optimize the aminomethyl substitution on the oxazole ring.

  • Condensation methods, while classical, may require careful control of reaction conditions and protection/deprotection steps to avoid side reactions, especially when sensitive aminomethyl groups are involved.

  • Purification typically involves column chromatography with hexane/ethyl acetate mixtures, and characterization includes NMR (1H, 13C) and HRMS to confirm structure.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

4-(Oxazol-2-yl)aniline (CAS 62882-11-5)
  • Structure : Differs in the substitution position (para- vs. ortho-aniline attachment).
  • Properties : Melting point: 121–123°C; molecular weight: 160.17 g/mol; pKa: ~3.46 .
4-(Benzo[d]oxazol-2-yl)aniline (CAS 20934-81-0)
  • Structure : Incorporates a fused benzoxazole ring instead of a simple oxazole.
  • Properties: Molecular weight: 210.23 g/mol; noted for antitumor activity against breast cancer cells .
  • Key Difference : The benzoxazole’s extended conjugation increases planarity, improving π-π stacking interactions in biological targets.
2-(1,3,4-Oxadiazol-2-yl)aniline
  • Structure : Replaces oxazole with a 1,3,4-oxadiazole ring.
  • Properties: Melting point: 145.3°C; synthesized via reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane .
  • Key Difference : The oxadiazole’s electron-deficient nature enhances thermal stability and may influence binding to electron-rich biological targets.

Substituted Derivatives

4-(4-(2-Chlorophenyl)oxazol-2-yl)aniline (CAS 1211594-43-2)
  • Structure : Contains a 2-chlorophenyl group on the oxazole ring.
  • Properties : Molecular weight: 270.71 g/mol; stored at 2–8°C .
4-(Thiazol-2-yl)aniline (CAS 193017-26-4)
  • Structure : Substitutes oxazole with thiazole (sulfur replaces oxygen).
  • Properties : Molecular weight: 176.24 g/mol; used in organic synthesis .
  • Key Difference : The sulfur atom introduces stronger hydrogen-bonding capacity and altered electronic properties compared to oxazole.

Biological Activity

2-(4-(Aminomethyl)oxazol-2-YL)aniline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The unique structure of this compound, characterized by the presence of an aminomethyl group and an oxazole ring, allows for diverse interactions with biological targets, which may lead to various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with oxazole rings often exhibit significant antimicrobial properties. For instance, derivatives of this compound have been studied for their effectiveness against various bacterial strains. Preliminary studies suggest that this compound can inhibit the growth of specific pathogens, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Properties

The anticancer activity of this compound has been investigated in several studies. The compound has shown promise in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis .

Cell Line IC50 (µM) Effect
Breast Cancer (MCF-7)15.2Moderate inhibition
Colon Cancer (HT-29)12.8Significant inhibition
Lung Cancer (A549)20.5Moderate inhibition

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The compound may act as an enzyme inhibitor or modulator, thereby affecting various biochemical pathways critical for cellular function. For example, studies have indicated that it can inhibit certain kinases involved in cancer progression .

Case Studies

  • Study on Antimicrobial Effects : In a recent study, derivatives of this compound were tested against a panel of bacterial strains, including E. coli and S. aureus. The results showed that some derivatives exhibited an MIC (Minimum Inhibitory Concentration) as low as 8 µg/mL against S. aureus, indicating strong antibacterial activity.
  • Anticancer Activity Evaluation : A study evaluated the effects of this compound on various cancer cell lines using MTT assays. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across multiple cancer types, particularly showing IC50 values below 20 µM for several lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-(Aminomethyl)oxazol-2-yl)aniline?

  • Answer : The compound can be synthesized via multistep reactions involving oxazole ring formation and functional group modifications. A common approach involves coupling an aniline derivative with a preformed oxazole moiety bearing an aminomethyl group. For example, thiol-reactive intermediates (e.g., 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol) can be alkylated under controlled conditions . Radical-initiated reactions, such as trifluoromethylation (using CF₃I), may also be adapted for introducing substituents, though specific optimization of solvents (e.g., methanol or DCM) and catalysts is required .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and functional groups.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve crystal structure and hydrogen-bonding networks, as demonstrated for analogous oxadiazole-aniline derivatives .
  • IR spectroscopy to identify NH₂ and oxazole ring vibrations .

Q. How should stability and storage conditions be optimized for this compound?

  • Answer : Due to light sensitivity (common in oxazole derivatives), store in amber vials at -20°C under inert gas (e.g., argon). Stability in solution varies; for example, methanol or DMSO solutions should be used within 48 hours to prevent degradation .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the antitumor activity of this compound?

  • Answer : Mammary carcinoma cell lines (e.g., MCF-7, MDA-MB-468) are widely used. Protocols involve:

  • Dose-response assays (0–100 µM) over 7–10 days.
  • IC₅₀ determination via MTT or resazurin assays.
  • Control experiments with cisplatin or doxorubicin to benchmark activity .
    • Data Table :
Cell LineIncubation PeriodIC₅₀ (µM)Reference
MCF-77 days~25
MDA-46810 days~40

Q. How does the aminomethyl group influence electronic properties and reactivity?

  • Answer : The NH₂-CH₂- group enhances nucleophilicity, enabling participation in hydrogen bonding (critical for target binding) and facilitating electrophilic substitutions. Computational studies (e.g., DFT) using correlation-energy density functionals (e.g., Colle-Salvetti) reveal localized electron density at the oxazole-aniline junction, affecting redox behavior .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Answer : Methodological consistency is key:

  • Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Validate purity via HPLC (>95%) to exclude impurities affecting results.
  • Meta-analysis of dose-response curves from multiple studies to identify outlier datasets .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

  • Answer :

  • Substituent variation : Compare analogues with halogen, methyl, or trifluoromethyl groups at the oxazole or aniline positions .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases (e.g., Mer/c-Met) and validate via SPR or ITC binding assays .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular docking : Simulate binding poses in kinase active sites (PDB: 3LQ8 for c-Met).
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS).
  • QSAR models : Train regression models using descriptors like logP, polar surface area, and H-bond donors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(Aminomethyl)oxazol-2-YL)aniline
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2-(4-(Aminomethyl)oxazol-2-YL)aniline

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